1-[2-(3-Propan-2-yloxyphenoxy)ethyl]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3-Propan-2-yloxyphenoxy)ethyl]benzimidazole is a synthetic compound belonging to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core linked to a phenoxyethyl group, which is further substituted with a propan-2-yloxy group. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-Propan-2-yloxyphenoxy)ethyl]benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized using o-phenylenediamine and a carboxylic acid or its derivatives under acidic conditions.
Introduction of the Phenoxyethyl Group: The phenoxyethyl group can be introduced via nucleophilic substitution reactions.
Substitution with Propan-2-yloxy Group: The final step involves the substitution of the phenoxy group with a propan-2-yloxy group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(3-Propan-2-yloxyphenoxy)ethyl]benzimidazole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Phenoxyethyl halides, potassium carbonate, reflux conditions.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can have varied biological and chemical properties .
Scientific Research Applications
1-[2-(3-Propan-2-yloxyphenoxy)ethyl]benzimidazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, anticancer, and antimicrobial agent due to its benzimidazole core.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-[2-(3-Propan-2-yloxyphenoxy)ethyl]benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core can mimic naturally occurring nucleotides, allowing the compound to bind to DNA and RNA, thereby inhibiting their function . Additionally, the compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered enzyme function .
Comparison with Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
2-Phenylbenzimidazole: Known for its use in sunscreen formulations due to its UV-absorbing properties.
5,6-Dimethylbenzimidazole: A component of vitamin B12 and studied for its biological significance.
Uniqueness: 1-[2-(3-Propan-2-yloxyphenoxy)ethyl]benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propan-2-yloxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Properties
IUPAC Name |
1-[2-(3-propan-2-yloxyphenoxy)ethyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14(2)22-16-7-5-6-15(12-16)21-11-10-20-13-19-17-8-3-4-9-18(17)20/h3-9,12-14H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHOHCFHIUDTDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)OCCN2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.